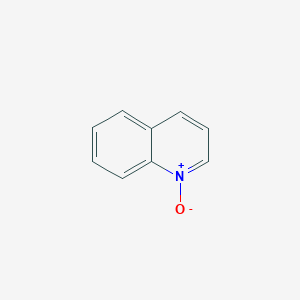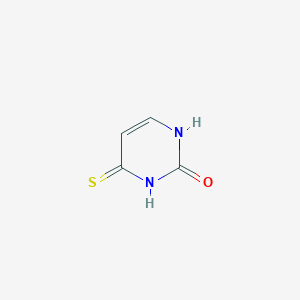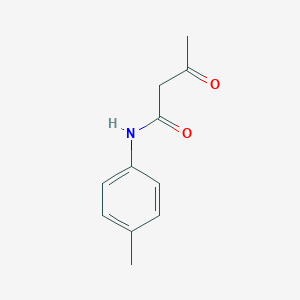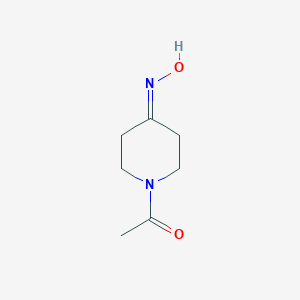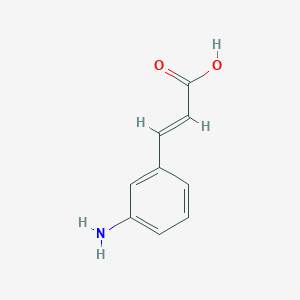
(2E)-3-(3-aminophenyl)acrylic acid
Descripción general
Descripción
“(2E)-3-(3-aminophenyl)acrylic acid” is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 . It is also known by its IUPAC name, (2E)-3-(3-aminophenyl)-2-propenoic acid . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(2E)-3-(3-aminophenyl)acrylic acid” consists of a benzene ring (phenyl group) substituted with an amino group at the 3-position. This phenyl group is further connected to an acrylic acid moiety .Physical And Chemical Properties Analysis
“(2E)-3-(3-aminophenyl)acrylic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is predicted to be 380.0±25.0 °C . It has a molar refractivity of 47.9±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) Construction
(2E)-3-(3-Aminophenyl)acrylic acid and its derivatives have been utilized in the construction of novel metal-organic frameworks (MOFs). These MOFs, formed with different metal ions and ligands, exhibit unique structural features suitable for applications like nonlinear optics (NLO) materials. The adjustment of ligand properties mediates the size and shape of the grids in these 2D layers, demonstrating potential in materials science and engineering (Xie et al., 2007).
Polymer Modification
Research has shown that polymers, such as poly vinyl alcohol/acrylic acid hydrogels, can be modified through reactions with (2E)-3-(3-Aminophenyl)acrylic acid derivatives. These modifications enhance properties like thermal stability and can imbue the polymers with biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Polymerization in Molecular Spaces
This acid has been investigated for its role in the polymerization process within two-dimensional molecular spaces. Specifically, its polymerization in the presence of amino groups in layered aminopropylsilica results in novel organic-inorganic nanocomposite materials, offering insights into polymer chemistry and material science (Yu et al., 2007).
Non-Linear Optical Materials
The compound and its analogs have been explored in the context of non-linear optical materials. Studies have focused on their electronic structure, optical properties, and potential in applications like dye-sensitized solar cells, indicating their significance in optoelectronics and renewable energy technologies (Fonkem et al., 2019).
Glucose Sensing
A derivative of (2E)-3-(3-Aminophenyl)acrylic acid, 3-Aminophenyl boronic acid, has been employed in the development of glucose sensors. These sensors exhibit high specificity and sensitivity, demonstrating the compound's relevance in the field of biomedical engineering and diagnostics (Munir & Park, 2018).
Acrylic Acid Production in Escherichia coli
Research has also included the development of a kinetic model for the production of acrylic acid in Escherichia coli, highlighting the biotechnological applications of this compound in sustainable chemical synthesis (Oliveira et al., 2021).
Propiedades
IUPAC Name |
(E)-3-(3-aminophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXMJSYJCFTLJB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(3-aminophenyl)acrylic acid | |
CAS RN |
1664-56-8 | |
| Record name | m-Aminocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the conversion of (2E)-3-(3-aminophenyl)acrylic acid methyl ester to (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester via diazotization and sulfonylation considered a "key step" in the synthesis of Belinostat?
A1: While the abstract doesn't provide a detailed explanation, we can infer some reasons why this conversion is crucial []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



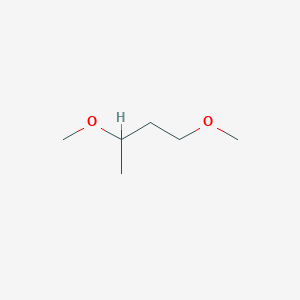

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
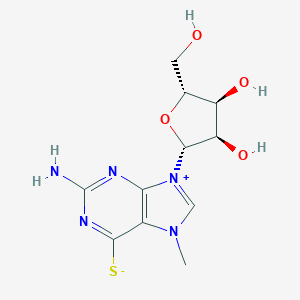

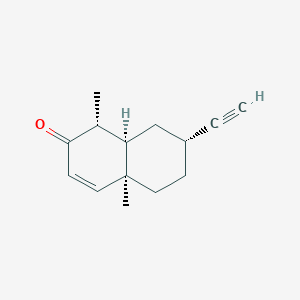
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
